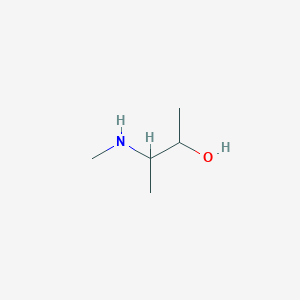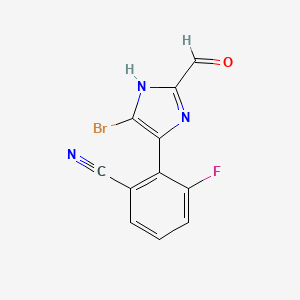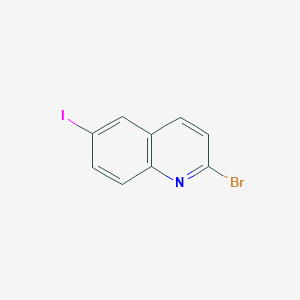
2-Bromo-6-iodoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound features a quinoline core with bromine and iodine substituents at the 2 and 6 positions, respectively. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-bromoaniline, followed by iodination. The reaction conditions often include the use of solvents like acetonitrile and reagents such as phosphorus oxychloride (POCl3) and sodium iodide (NaI) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing environmental impact. Techniques such as transition metal-catalyzed reactions and green chemistry protocols are increasingly being adopted to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the quinoline core.
Coupling Reactions: It can form carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine (Br2) or iodine (I2) in the presence of a catalyst.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Major Products: The reactions yield various substituted quinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-iodoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in drug discovery and design.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Bromo-6-iodoquinoline involves its interaction with specific molecular targets and pathways. The compound’s bromine and iodine substituents influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-6-iodoquinoline
- 6-Bromo-4-iodoquinoline
- 6-Iodoquinoline
Comparison: Compared to its analogs, 2-Bromo-6-iodoquinoline exhibits unique reactivity due to the specific positioning of the bromine and iodine atomsFor instance, the compound’s substitution pattern can influence its electronic properties and steric effects, making it suitable for particular synthetic and medicinal chemistry applications .
Eigenschaften
Molekularformel |
C9H5BrIN |
|---|---|
Molekulargewicht |
333.95 g/mol |
IUPAC-Name |
2-bromo-6-iodoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H |
InChI-Schlüssel |
WIFJJNFFUPTDGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


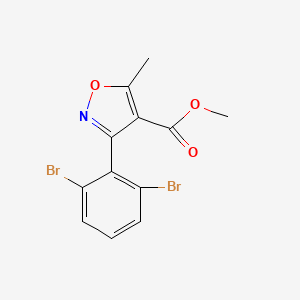
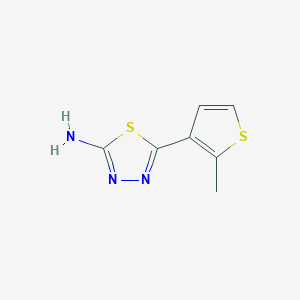

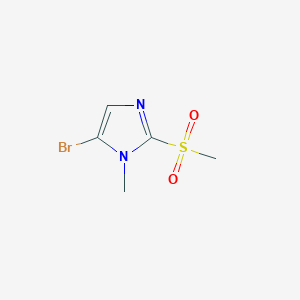
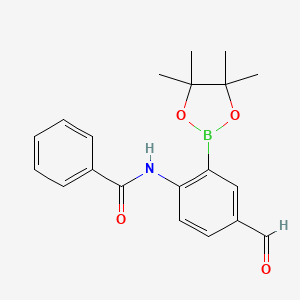
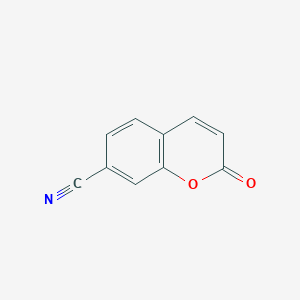
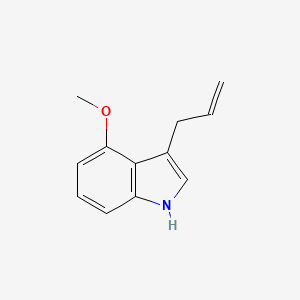
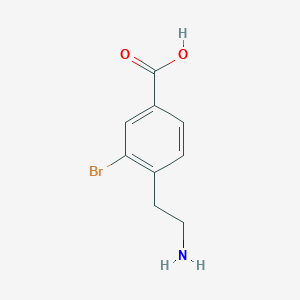
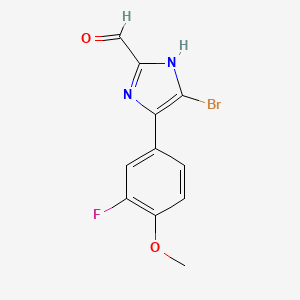
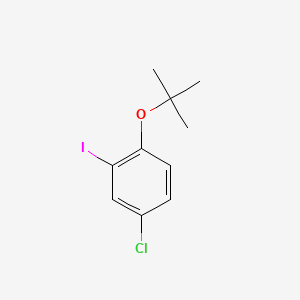
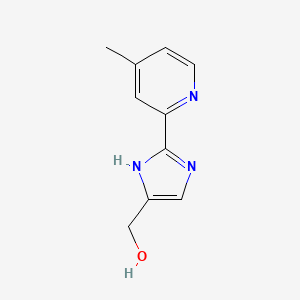
![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
